2-amino-4-(4-ethylphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile
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Overview
Description
2-amino-4-(4-ethylphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound belongs to the class of pyranoquinoline derivatives, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-ethylphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method involves the reaction of an aldehyde, malononitrile, and a β-ketoester in the presence of a catalyst. The reaction conditions often include the use of a solvent such as ethanol or water, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-ethylphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-amino-4-(4-ethylphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and bacterial infections.
Industry: Used as a corrosion inhibitor for metals and as a component in the development of new materials.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-ethylphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it may induce apoptosis in cancer cells by interacting with DNA and inhibiting key enzymes involved in cell proliferation. As a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective film that prevents corrosion .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-nitrophenyl)quinoline-3-carbonitrile
- 2-amino-4-phenylquinoline-3-carbonitrile
- 2-amino-4-(4-hydroxyphenyl)quinoline-3-carbonitrile
Uniqueness
2-amino-4-(4-ethylphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile stands out due to its unique structural features, such as the presence of the ethylphenyl group and the pyranoquinoline core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-4-(4-ethylphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-2-12-7-9-13(10-8-12)17-15(11-22)20(23)26-19-14-5-3-4-6-16(14)24-21(25)18(17)19/h3-10,17H,2,23H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSYGAJPBLDGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC4=CC=CC=C43)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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